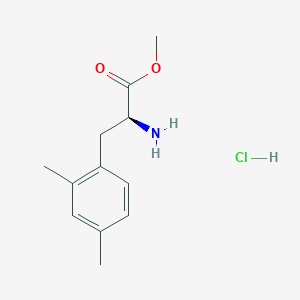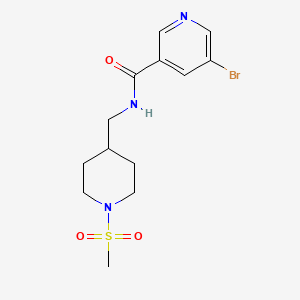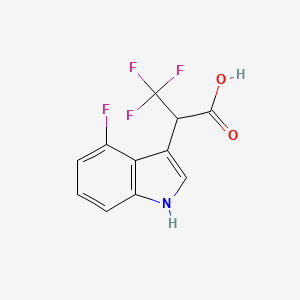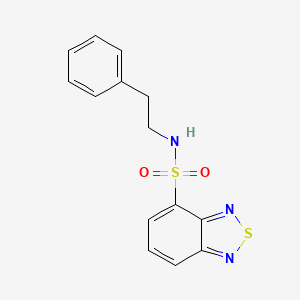
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as Lisdexamfetamine, which is a prodrug of dextroamphetamine. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.77 g/mol. The purpose of
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Chiral Synthesis
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: is used in biocatalytic processes to produce chiral amines . These chiral amines are crucial in the chemical industry as precursors for pharmaceuticals and agrochemicals. The compound’s ability to be synthesized with high enantioselectivity makes it valuable for creating optically active molecules, which are essential for drugs that require specific stereochemistry for efficacy.
Precursor for Alkaloid Synthesis
The compound serves as a precursor in the synthesis of indole derivatives, which are prevalent in various alkaloids . Alkaloids have significant biological activities and are used in medications for treating cancer, microbial infections, and other disorders. The versatility of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in forming indole structures is beneficial for developing new synthetic routes in medicinal chemistry.
Ligand in Asymmetric Catalysis
This compound can act as a ligand in asymmetric catalysis . Asymmetric catalysis is a method that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly important in the synthesis of enantiomerically pure pharmaceuticals, where the compound’s structure could be utilized to influence the outcome of the reaction.
Intermediate in Organic Synthesis
As an intermediate in organic synthesis, (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is involved in the construction of complex organic molecules . Its molecular structure, which includes an amino group and a phenyl ring, makes it a versatile building block for a wide range of synthetic applications.
Research in Enzyme Selectivity
The compound is used in research to understand enzyme selectivity . Modeling studies have been conducted to explore how enzymes discriminate between similarly sized substituents, which is crucial for designing enzymes with desired specificities for industrial biocatalysis.
Development of Chiral Auxiliaries
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: can be used to develop chiral auxiliaries . Chiral auxiliaries are compounds that are temporarily attached to a substrate to induce asymmetry in a chemical reaction. They are instrumental in synthesizing optically active compounds, which are important for creating drugs with the correct three-dimensional orientation.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIWBPGJAHRNL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)
![2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2781354.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)

![N-[(4-fluorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2781360.png)


![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)
![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)
![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)